2-(4-CL-PH)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXYLIC ACID DODECYL ESTER
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Overview
Description
2-(4-CL-PH)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXYLIC ACID DODECYL ESTER is a complex organic compound that belongs to the class of isoindoline derivatives This compound is characterized by the presence of a dodecyl chain, a chlorophenyl group, and a dioxoisoindolinecarboxylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-CL-PH)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXYLIC ACID DODECYL ESTER typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 4-chlorobenzaldehyde with phthalic anhydride to form 4-chlorobenzylidenephthalide. This intermediate is then reacted with dodecylamine under specific conditions to yield the desired compound. The reaction conditions often include the use of solvents such as toluene or dichloromethane and catalysts to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of solvents, catalysts, and reaction conditions is optimized to ensure high yield and purity of the final product. Techniques such as distillation, crystallization, and chromatography are employed for purification .
Chemical Reactions Analysis
Types of Reactions
2-(4-CL-PH)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXYLIC ACID DODECYL ESTER undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
2-(4-CL-PH)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXYLIC ACID DODECYL ESTER has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It finds applications in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 2-(4-CL-PH)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXYLIC ACID DODECYL ESTER involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subjects of ongoing research, with studies focusing on its potential to inhibit certain enzymes or interfere with cellular processes .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and other indole derivatives share structural similarities and exhibit diverse biological activities.
Acenaphthoquinone Derivatives: These compounds are used in similar applications and have comparable chemical properties.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its dodecyl chain and isoindolinecarboxylate moiety differentiate it from other similar compounds, making it a valuable subject of study in various scientific fields .
Properties
Molecular Formula |
C27H32ClNO4 |
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Molecular Weight |
470 g/mol |
IUPAC Name |
dodecyl 2-(4-chlorophenyl)-1,3-dioxoisoindole-5-carboxylate |
InChI |
InChI=1S/C27H32ClNO4/c1-2-3-4-5-6-7-8-9-10-11-18-33-27(32)20-12-17-23-24(19-20)26(31)29(25(23)30)22-15-13-21(28)14-16-22/h12-17,19H,2-11,18H2,1H3 |
InChI Key |
YKBMIJYPLXUAFQ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCOC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3=CC=C(C=C3)Cl |
Canonical SMILES |
CCCCCCCCCCCCOC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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